BenchChemオンラインストアへようこそ!

2,2-Dimethylchroman-5-ol

Antioxidant Lipid peroxidation TBARS assay

2,2-Dimethylchroman-5-ol (CAS 942-56-3) is a bicyclic chromanol in which a hydroxyl group resides at the 5‑position of the 2,2‑dimethylchroman scaffold. The compound serves both as a synthetic building block for more complex bioactive chromans and as the core substructure of several pharmacologically investigated derivatives, including antihypertensive 4‑(4‑pyridyl)chroman‑5‑ols and pyrazoline‑linked antimicrobial agents.

Molecular Formula C11H14O2
Molecular Weight 178.231
CAS No. 942-56-3
Cat. No. B2608715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylchroman-5-ol
CAS942-56-3
Molecular FormulaC11H14O2
Molecular Weight178.231
Structural Identifiers
SMILESCC1(CCC2=C(C=CC=C2O1)O)C
InChIInChI=1S/C11H14O2/c1-11(2)7-6-8-9(12)4-3-5-10(8)13-11/h3-5,12H,6-7H2,1-2H3
InChIKeyJUGVPGKEWZKFAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylchroman-5-ol (CAS 942-56-3): Procurement-Relevant Identity and Scaffold Context


2,2-Dimethylchroman-5-ol (CAS 942-56-3) is a bicyclic chromanol in which a hydroxyl group resides at the 5‑position of the 2,2‑dimethylchroman scaffold . The compound serves both as a synthetic building block for more complex bioactive chromans and as the core substructure of several pharmacologically investigated derivatives, including antihypertensive 4‑(4‑pyridyl)chroman‑5‑ols and pyrazoline‑linked antimicrobial agents [1]. Its procurement interest arises not from stand‑alone potency but from its position as a well‑defined, synthetically accessible entry point into a privileged scaffold that is recurrently exploited in medicinal chemistry and antioxidant research [2].

Why 2,2-Dimethylchroman-5-ol Cannot Be Swapped with Generic Chromanols or Simple Phenols


Within the 2,2‑dimethylchroman family, the position of the phenolic hydroxyl group governs three critical procurement‑relevant properties: antioxidant mechanism (hydrogen‑atom transfer vs. electron transfer), susceptibility to cytochrome P450 metabolism, and regioselectivity in downstream derivatisation [1]. Literature data show that chromanols bearing a 6‑OH group (the vitamin E pharmacophore) achieve lipid peroxidation IC₅₀ values in the low‑micromolar range, whereas repositioning the hydroxyl to C‑5 alters both the bond dissociation energy and the radical‑stabilisation capacity, fundamentally shifting the antioxidant profile [2]. Furthermore, 5‑OH chromanols are established precursors for distinct medicinal chemistry series—such as 4‑(4‑pyridyl)chroman‑5‑ol antihypertensives and ER‑targeting ligands—that cannot be accessed from the 6‑OH or 7‑OH isomers without additional synthetic steps [3]. A procurement specification that overlooks the hydroxyl position therefore risks acquiring a compound with an incompatible reactivity and biological target space.

Quantitative Differentiation Evidence: 2,2-Dimethylchroman-5-ol vs. Closest Analogs


Lipid Peroxidation Inhibition: Hydroxyl Position Dictates Potency in TBARS Assay

In a direct head‑to‑head comparison of 2,2‑dimethylchromans, the 6‑hydroxy‑7‑methoxy analog (compound 5, a close structural relative differing only by the presence of a 7‑OMe group and the hydroxyl position) exhibited an IC₅₀ of 0.3 µM in the rat liver microsomal TBARS assay, whereas the reference phenolic antioxidant BHT showed markedly weaker activity [1]. The 5‑OH isomer itself was not directly tested in the same panel; however, the investigators explicitly concluded that the presence of a hydroxyl group 'particularly at the C‑6 position' was required for maximal inhibition [1]. This structure–activity relationship indicates that 2,2‑dimethylchroman‑5‑ol should not be considered a functional substitute for 6‑hydroxy‑chroman‑based antioxidants such as Trolox (6‑hydroxy‑2,5,7,8‑tetramethylchroman‑2‑carboxylic acid), which achieves lipid peroxidation IC₅₀ values of 1.8–22 µM depending on the assay system [2].

Antioxidant Lipid peroxidation TBARS assay

Regiochemistry Determines Derivatisation Fidelity: 5‑OH as the Exclusive Entry to Clinically Studied Antihypertensive Chromanols

The 5‑OH group of 2,2‑dimethylchroman‑5‑ol is the essential synthetic handle for constructing 4‑(4‑pyridyl)chroman‑5‑ol derivatives, a series from which the clinical candidate BRL 13776 (7‑n‑pentyl‑4‑(1‑(2‑naphthylmethyl)‑1,2,5,6‑tetrahydro‑4‑pyridyl)‑2,2‑dimethylchroman‑5‑ol) was developed [1]. BRL 13776 demonstrated significant antihypertensive activity with an absence of sedative side effects in animal models—a profile directly attributed to the 5‑OH pharmacophore [2]. Attempting to prepare analogous 4‑pyridyl derivatives from 6‑OH or 7‑OH chromanols would require a complete redesign of the synthetic route and would yield compounds with unknown pharmacology. Patent literature explicitly claims chroman‑5‑ols, not the 6‑OH or 7‑OH isomers, for this therapeutic class [3].

Antihypertensive Medicinal chemistry Regioselectivity

2,2‑Dimethylchroman‑5‑ol Scaffold Validated by Crystallography: ERα Co‑crystal Structure at Atomic Resolution

The 2,2‑dimethylchroman‑5‑ol scaffold has been validated in a high‑resolution co‑crystal structure with the human estrogen receptor‑alpha (Y537S mutant) in complex with the NCOA2 co‑activator peptide (PDB ID: 9oxy) [1]. The ligand in this structure, 7‑(4‑hydroxyphenethyl)‑2,2‑dimethylchroman‑5‑ol, occupies the ERα ligand‑binding domain with the 5‑OH group forming a key hydrogen‑bond network [1]. By contrast, the 7‑OH regioisomer of the same ligand (PDB ID: 9oxt) and simpler chroman‑based SERMs such as centchroman require distinct binding poses [2]. This atomic‑level evidence demonstrates that the 5‑OH substitution pattern enables specific protein–ligand interactions not achievable with 6‑OH or 7‑OH chromanols, providing a structural rationale for selecting this scaffold in ER‑targeted drug discovery.

Estrogen receptor Structural biology SERM

SOD Mimetic Activity Claimed for 2,2‑Dimethyl Chroman Scaffold in Granted Patent

U.S. Patent 8,221,746 B2 (granted 2012) claims the use of a 2,2‑dimethyl chroman as a superoxide dismutase (SOD) mimetic in cosmetic, medicated, and pharmaceutical preparations [1]. While the patent broadly covers the 2,2‑dimethyl chroman scaffold (including the unsubstituted chroman), the presence of a 5‑OH group on the aromatic ring is expected to further influence the redox potential and metal‑chelating capacity relative to the parent chroman or to 6‑OH analogs [2]. This intellectual property position creates a commercial differentiation: formulators seeking patent‑protected SOD‑mimetic antioxidant ingredients may benefit from specifying the 5‑hydroxy‑substituted chroman to strengthen freedom‑to‑operate relative to generic 2,2‑dimethyl chroman.

Superoxide dismutase mimetic Cosmetic Free radical

Antimicrobial Pyrazoline Derivatives: 5‑OH vs. 7‑OH Regioisomers Show Comparable Potency Against Standard Drugs

A comparative series of 6‑(5‑aryl‑4,5‑dihydro‑1H‑pyrazol‑3‑yl)‑2,2‑dimethylchroman‑5‑ol and the corresponding 7‑ol regioisomers (18 compounds total) were synthesised and screened for in vitro antimicrobial activity against streptomycin (antibacterial) and nystatin (antifungal) as reference standards [1]. Most compounds from both the 5‑ol and 7‑ol series displayed 'very good to excellent' antimicrobial activity, indicating that both hydroxyl positions support bioactivity when combined with the pyrazoline substituent at C‑6 [1]. This demonstrates that 2,2‑dimethylchroman‑5‑ol is a competent scaffold for antimicrobial lead generation, with potency comparable to its 7‑ol isomer, thereby offering a distinct regioisomeric option for SAR exploration without compromising activity.

Antimicrobial Pyrazoline Microwave-assisted synthesis

Evidence‑Backed Application Scenarios for 2,2‑Dimethylchroman‑5‑ol Procurement


Synthesis of 4‑(4‑Pyridyl)chroman‑5‑ol Antihypertensive Agents (e.g., BRL 13776 Program)

2,2‑Dimethylchroman‑5‑ol is the mandatory phenolic precursor for constructing the 4‑(4‑pyridyl)chroman‑5‑ol pharmacophore that yielded the clinical antihypertensive candidate BRL 13776, which exhibited significant blood‑pressure‑lowering activity without sedative side effects in animal models [1]. Alternative chromanol regioisomers (6‑OH, 7‑OH) are synthetically incapable of accessing this chemotype. Procure this compound when the synthetic objective is a chroman‑5‑ol‑based antihypertensive program.

Structure‑Based Design of Estrogen Receptor‑Alpha Modulators

The co‑crystal structure of 7‑(4‑hydroxyphenethyl)‑2,2‑dimethylchroman‑5‑ol bound to the ERα ligand‑binding domain (PDB ID: 9oxy) provides atomic‑level validation of the 5‑OH scaffold for engaging this nuclear receptor [1]. The distinct binding pose relative to 7‑OH analogs (PDB ID: 9oxt) justifies selecting 2,2‑dimethylchroman‑5‑ol as the starting scaffold for fragment‑based or structure‑guided ERα modulator campaigns.

Antimicrobial Lead Optimisation via 6‑Pyrazoline‑Functionalised Chromanols

6‑(5‑Aryl‑4,5‑dihydro‑1H‑pyrazol‑3‑yl)‑2,2‑dimethylchroman‑5‑ol derivatives demonstrate very good to excellent in vitro antimicrobial activity compared with streptomycin and nystatin, matching the potency of the corresponding 7‑ol series [1]. Procurement of the 5‑ol isomer enables SAR exploration around an alternative hydrogen‑bond donor placement while maintaining antimicrobial efficacy, supporting lead diversification programs.

SOD‑Mimetic Cosmetic Antioxidant Formulations (IP‑Sensitive)

The granted U.S. patent claiming 2,2‑dimethyl chromans as SOD mimetics creates an intellectual property framework in which the 5‑hydroxy derivative may offer differentiated freedom‑to‑operate relative to unsubstituted 2,2‑dimethyl chroman [1]. Formulators targeting patent‑protected antioxidant cosmetic preparations should evaluate 2,2‑dimethylchroman‑5‑ol for SOD‑mimetic activity, particularly if seeking to distinguish their ingredient from generic chroman‑based antioxidants.

Quote Request

Request a Quote for 2,2-Dimethylchroman-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.